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Compound of Interest

Compound Name: Demethoxyencecalin

Cat. No.: B101448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

demethoxyencecalin analogs and related 2,2-dimethyl-2H-chromene derivatives, focusing on

their cytotoxic effects against various cancer cell lines. The information presented is intended to

guide future drug discovery and development efforts by elucidating the key structural features

that contribute to the anticancer activity of this class of compounds.

Structure-Activity Relationship of Chromene
Derivatives
The 2,2-dimethyl-2H-chromene scaffold, the core structure of demethoxyencecalin, has been

identified as a "privileged structure" in medicinal chemistry due to its recurrence in compounds

with diverse biological activities.[1] Studies on various analogs have revealed key structural

modifications that influence their cytotoxic and other anticancer properties.

Analysis of a series of 2,2-dimethyl-2H-chromene-based arylsulfonamides as inhibitors of the

Hypoxia-Inducible Factor-1 (HIF-1) pathway has provided valuable SAR insights.[1] HIF-1 is a

critical regulator of tumor progression and adaptation to hypoxic environments. The study

preserved the 2,2-dimethyl-2H-chromene motif while diversifying the arylsulfonamide portion.[1]

It was found that a 3,4-dimethoxybenzenesulfonyl group in one region of the molecule and a

propan-2-amine in another region conferred the strongest inhibitory effect on HIF-1 activated
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transcription. These findings highlight the importance of specific substitutions on the chromene

backbone for potent biological activity.

Further studies on other chromene derivatives have demonstrated that substitutions at various

positions of the chromene ring and the attached aryl groups significantly impact their cytotoxic

and pro-apoptotic activities. For instance, the introduction of different substituents on a phenyl

ring attached to a chromene-chalcone hybrid structure showed that the cytotoxic profile is

highly dependent on the nature and position of these substituents.[2]

The following table summarizes the cytotoxic activity (IC50 values) of a selection of chromene

derivatives against various cancer cell lines, providing a basis for comparing the effects of

different structural modifications.
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Compound
ID

Chromene
Core
Modificatio
n

Other
Modificatio
ns

Cancer Cell
Line

IC50 (µM) Reference

1
2,2-dimethyl-

2H-chromene

6-[(N-phenyl-

3,4-

dimethoxybe

nzenesulfona

mido)methyl]

Human

Glioblastoma

(LN229-V6R)

Potent HIF-1

inhibitor
[1]

2
2,2-dimethyl-

2H-chromene

6-[(N-

(propan-2-

yl)-3,4-

dimethoxybe

nzenesulfona

mido)methyl]

Human

Glioblastoma

(LN229-V6R)

Strongest

HIF-1

inhibition

3
2-aryl-3-nitro-

2H-chromene

8-methoxy-2-

(4-

chlorophenyl)

Human

Breast

Cancer

(MCF-7)

0.2 [3]

4
2-aryl-3-nitro-

2H-chromene

2-(4-

hydroxyphen

yl)

Human

Breast

Cancer

(MCF-7)

> 50 [3]

5a
Benzo[h]chro

mene

2-amino-4-

phenyl-3-

cyano

Human

Myeloid

Leukemia

(HL-60)

Growth

Suppressive
[4]

6a
Benzo[h]chro

mene

2-amino-4-(4-

chlorophenyl)

-3-cyano

Human

Myeloid

Leukemia

(HL-60)

Growth

Suppressive
[4]
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4-Clpgc

Dihydropyran

o[2,3-

g]chromene

4-chloro

substitution

Human

Chronic

Myelogenous

Leukemia

(K562)

102 ± 1.6

(72h)
[5]

pgc

Dihydropyran

o[2,3-

g]chromene

Unsubstituted

Human

Chronic

Myelogenous

Leukemia

(K562)

278 ± 2.7

(72h)
[5]

Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of

demethoxyencecalin analogs and related chromene derivatives are provided below.

MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[6][7]

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴

cells per well and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (demethoxyencecalin analogs) and incubated for a specified period (e.g., 24,

48, or 72 hours).

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4

hours at 37°C.[6]

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such

as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells.

Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells

in different phases of the cell cycle.[1][4]

Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified

time, then harvested by trypsinization and washed with PBS.

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[8]

Staining: The fixed cells are washed with PBS and then incubated with a staining solution

containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark

at room temperature.[8]

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The

percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA

content histograms.

Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect the expression levels of key proteins involved in

apoptosis, such as caspases and members of the Bcl-2 family.[9][10][11]

Protein Extraction: Following treatment with the test compounds, cells are lysed in a suitable

buffer (e.g., RIPA buffer) containing protease inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

protein assay, such as the BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action
Chromene derivatives have been shown to exert their anticancer effects through the

modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle

arrest.

Apoptosis Induction
Many chromene analogs induce programmed cell death, or apoptosis, in cancer cells. This can

occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][8]
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Figure 1. Apoptosis signaling pathways induced by chromene analogs.
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Cell Cycle Arrest
Certain chromene derivatives have been observed to halt the proliferation of cancer cells by

inducing cell cycle arrest, often at the G1/S or G2/M transition points.[4][9] This prevents the

cells from entering mitosis and ultimately leads to cell death.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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